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molecular formula C11H9NO2 B130185 Quinolin-8-yl-acetic acid CAS No. 152150-04-4

Quinolin-8-yl-acetic acid

Cat. No. B130185
M. Wt: 187.19 g/mol
InChI Key: HXXDDZQNKIORGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

The title compound (278 mg) was prepared from 8-bromoquinoline (3.0 g, 14.5 mmol) according to protocol P above. LCMS (0.05% TFA): [M+1]+ 188.1. 1H-NMR (CD3OD, 400 MHz): δ 9.01 (d, 1H, J=3.6Hz), 8.72(d, 1H, J=6.4Hz), 8.06 (d, 1H, J=6.8Hz), 7.87 (d, 1H, J=5.6Hz),7.77 (m, 2H), 4.31 (s, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[C:12]([OH:18])([C:14](F)(F)F)=[O:13]>>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[CH2:14][C:12]([OH:18])=[O:13])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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